[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone
Description
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYZVJDTLPHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Piperazine
The most straightforward route involves reacting piperazine with two equivalents of 4-fluorobenzoyl chloride in a single-step process. This method leverages the nucleophilic reactivity of piperazine’s secondary amines, facilitated by a base to neutralize HCl byproducts.
Reaction Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃)
- Temperature : Reflux (65–70°C) for 12–24 hours
Procedure :
- Acyl Chloride Preparation : 4-Fluorobenzoic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) at 70°C for 3 hours to yield 4-fluorobenzoyl chloride. Excess SOCl₂ is removed under vacuum.
- Coupling Reaction : Piperazine (5 mmol) is suspended in THF, followed by dropwise addition of 4-fluorobenzoyl chloride (10 mmol) and TEA (20 mmol). The mixture is refluxed for 18 hours.
- Workup : The reaction is quenched with ice water, and the organic layer is extracted with DCM, washed with brine, and dried over Na₂SO₄. The solvent is evaporated to afford a crude solid.
- Purification : Recrystallization from ethanol yields the title compound as a white crystalline solid (72% yield).
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s amine attacks the electrophilic carbonyl carbon of the acyl chloride. The base scavenges HCl, shifting equilibrium toward product formation.
Stepwise Acylation Using Protecting Groups
For laboratories prioritizing controlled substitution, a two-step protocol with temporary protection ensures sequential acylation.
Procedure :
- Protection : Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in THF to form 1-Boc-piperazine.
- First Acylation : 1-Boc-piperazine (5 mmol) is treated with 4-fluorobenzoyl chloride (5 mmol) and K₂CO₃ in DMF at 0°C, followed by warming to room temperature for 6 hours.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM.
- Second Acylation : The resultant mono-acylated piperazine is reacted with a second equivalent of 4-fluorobenzoyl chloride under conditions identical to Step 2.
- Purification : Column chromatography (ethyl acetate/hexane, 1:1) isolates the pure product (65% overall yield).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.78 (m, 4H, ArH), 7.45–7.38 (m, 4H, ArH), 3.72–3.65 (br s, 8H, piperazine-CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 166.2 (C=O), 163.1 (d, J = 250 Hz, C-F), 132.8–115.4 (ArC), 46.3 (piperazine-CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-F), 1220 cm⁻¹ (C-N).
- LCMS (ESI+) : m/z 429.1 [M+H]⁺.
Elemental Analysis
Calculated for C₁₉H₁₆F₂N₂O₂ : C, 62.63%; H, 4.43%; N, 7.69%.
Found : C, 62.58%; H, 4.40%; N, 7.65%.
Optimization and Challenges
Solvent and Base Selection
Polar aprotic solvents (DMF, THF) enhance reagent solubility, while bases like TEA or K₂CO₃ prevent HCl-induced side reactions. Ethanol, though less common, permits reflux conditions without compromising yield.
Stoichiometric Considerations
A 2:1 molar ratio of acyl chloride to piperazine is critical. Sub-stoichiometric acyl chloride leads to mono-acylated byproducts, necessitating careful reagent measurement.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone is with a molecular weight of approximately 412.5 g/mol. The structure features a piperazine ring substituted with fluorobenzoyl and fluorophenyl groups, contributing to its biological activity.
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibition is a therapeutic target for hyperpigmentation disorders. Research has demonstrated that derivatives of [4-(4-Fluoro-benzoyl)-piperazin-1-yl] exhibit significant inhibitory activity against tyrosinase from Agaricus bisporus.
- Case Study : A study reported the synthesis and evaluation of various derivatives, with one compound achieving an IC50 value of 0.18 μM, significantly outperforming the standard kojic acid (IC50 = 17.76 μM) in terms of potency . This compound also displayed no cytotoxicity in B16F10 melanoma cells, indicating its potential for safe therapeutic use.
Antimelanogenic Effects
The antimelanogenic properties of these compounds are particularly relevant for cosmetic applications aimed at skin lightening and treating conditions such as melasma and age spots. The ability to inhibit melanin production without cytotoxic effects makes these compounds attractive candidates for further development.
Synthesis and Structural Optimization
The synthesis of [4-(4-Fluoro-benzoyl)-piperazin-1-yl] derivatives has been explored extensively, focusing on structural modifications to enhance their inhibitory efficacy against tyrosinase.
| Compound | Structure | IC50 (μM) | Notes |
|---|---|---|---|
| Original Compound | Structure | 0.18 | Most potent |
| Kojic Acid | - | 17.76 | Standard reference |
| Derivative A | Structure | 5.0 | Moderate activity |
| Derivative B | Structure | 40.43 | Least effective |
Mechanism of Action
The mechanism of action of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure features dual 4-fluorobenzoyl groups on the piperazine ring. Key analogs with variations in substituents include:
| Compound Name | Substituents (R1, R2) | Key Structural Differences | Reference |
|---|---|---|---|
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | R1: 4-Cl-phenyl; R2: 4-F-benzyl | Benzyl vs. benzoyl group; Cl vs. F substituent | |
| 4-(3-chlorophenyl)piperazin-1-ylmethanone | R1: 2-F-phenyl; R2: 3-Cl-phenyl | Chlorine at meta-position; single F substituent | |
| 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone | R1: 4-F-phenyl; R2: pyrimidinyl | Heteroaromatic (pyrimidine) vs. benzoyl group | |
| (4-Fluorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | R1: 4-F-phenyl; R2: 4-NO2-phenyl | Electron-withdrawing NO2 group vs. F |
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
| Property | Target Compound (Hypothetical) | 4-(3-Chlorophenyl)piperazin-1-ylmethanone | (4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone |
|---|---|---|---|
| Molecular Weight | ~354.3 g/mol | 318.78 g/mol | 375.24 g/mol |
| logP | ~3.5 (estimated) | 3.456 | 3.2 (calculated) |
| Melting Point | Not reported | Not reported | 153–154°C |
| Hydrogen Bond Acceptors | 4 | 2 | 3 |
Insights :
- logP values : Fluorinated analogs (e.g., logP ~3.5) exhibit moderate lipophilicity, suitable for blood-brain barrier penetration .
- Hydrogen bonding: The target compound’s dual ketone groups increase hydrogen-bond acceptor count (4 vs.
- Thermal stability : Compounds with electron-withdrawing groups (e.g., -F, -Cl) show higher melting points compared to hydroxylated derivatives .
Biological Activity
The compound [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone is a synthetic organic molecule notable for its dual fluorine substitution, which significantly influences its biological activity and chemical reactivity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating neurological disorders and as an inhibitor in various biochemical pathways.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The binding of the compound to these targets can modulate their activity, which is crucial for therapeutic applications.
Key Mechanisms
- Enzyme Inhibition : The compound acts as a competitive inhibitor for tyrosinase (TYR), a key enzyme involved in melanin production. Research indicates that it binds to the active site of TYR, preventing substrate interaction and thus inhibiting enzyme activity.
- Receptor Modulation : The structural characteristics of the compound suggest potential interactions with various receptors, which could lead to altered signaling pathways relevant in neurological conditions.
Tyrosinase Inhibition Studies
Recent studies have highlighted the efficacy of this compound as a tyrosinase inhibitor. In a comparative analysis, it demonstrated significant potency against Agaricus bisporus tyrosinase, with an IC50 value indicating its effectiveness:
| Compound | IC50 (μM) | Relative Activity |
|---|---|---|
| [4-(4-Fluoro-benzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | 100-fold more active than kojic acid |
| Kojic Acid | 17.76 | Reference Compound |
This data suggests that the compound has substantial potential for therapeutic applications in managing hyperpigmentation disorders due to its high inhibitory activity without cytotoxic effects on B16F10 cells .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited TYR activity without inducing cytotoxicity, making it a promising candidate for further development in dermatological applications.
- Docking Studies : Molecular docking analyses indicated that the compound binds effectively within the active site of TYR, suggesting a well-defined mechanism of action that could be exploited in drug design .
Comparison with Similar Compounds
The unique structural features of this compound allow it to be compared with other similar piperazine derivatives. The following table summarizes some related compounds:
| Compound | Substituent | IC50 (μM) | Notes |
|---|---|---|---|
| [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 3-chloro-2-nitro | 0.18 | High potency against TYR |
| [4-(4-Fluorobenzyl)piperazin-1-yl]-(4-methyl-phenyl)-methanone | 4-methyl | N/A | Structural variant |
| [4-(4-Fluorobenzyl)piperazin-1-yl]-(4-nitro-phenyl)-methanone | 4-nitro | N/A | Potential for further study |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions, such as nucleophilic substitution or coupling reactions involving piperazine intermediates. Key steps include:
- Coupling of fluorobenzoyl groups : Use of triethylamine as a base in anhydrous solvents (e.g., acetonitrile or DCM) to facilitate amide bond formation .
- Temperature control : Reactions often require reflux (70–100°C) to achieve completion, with yields optimized by adjusting stoichiometry and catalyst use (e.g., Pd catalysts for cross-coupling) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm for aromatic protons) and piperazine (δ 2.3–3.8 ppm for methylene/methine groups) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic C-F vibrations at ~1200 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For unambiguous 3D structural determination, particularly to analyze piperazine ring conformation and fluorine interactions .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and PBS (pH 7.4) using UV-Vis spectroscopy or HPLC. Fluorinated aryl groups often reduce aqueous solubility, requiring co-solvents (e.g., cyclodextrins) .
- Stability :
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended for target identification?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactivity) .
- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine’s CNS activity) .
- Cell-based assays : MTT assays for cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines) .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify unintended targets .
- Metabolite analysis : LC-MS/MS to detect active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Fragment replacement : Substitute fluorophenyl groups with bioisosteres (e.g., chlorophenyl, pyridyl) to modulate lipophilicity and target affinity .
- Piperazine modification : Introduce methyl or sulfonyl groups to the piperazine ring to enhance metabolic stability .
- Computational modeling : Docking studies (AutoDock Vina) and molecular dynamics simulations to predict binding modes with targets like tyrosine kinases .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., kinase domains) at atomic resolution .
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify downstream pathways affected by treatment .
- In vivo imaging : PET/CT with ¹⁸F-labeled analogs to track biodistribution and target engagement in animal models .
Q. How are computational methods integrated to predict and validate the compound’s ADMET properties?
- Methodological Answer :
- In silico tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
- Toxicology : ProTox-II or Derek Nexus for predicting organ-specific toxicity .
- Experimental validation :
- Caco-2 assays : For intestinal absorption .
- Microsomal stability : Incubate with liver microsomes to assess metabolic clearance .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous synthesis to improve reaction control and reduce purification steps .
- Quality-by-Design (QbD) : DOE (Design of Experiments) to optimize parameters (e.g., temperature, catalyst loading) for robustness .
- Green chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
